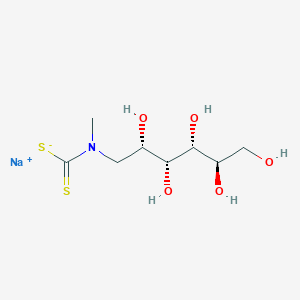

N-methyl-N-dithiocarboxyglucamine

Description

antidote for cadmium intoxication; repeated administration can result in reduction in cadmium levels of kidney & liver; structure given in first source

Properties

IUPAC Name |

methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO5S2/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3,(H,15,16)/t4-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVJFULICYLKCE-BDVNFPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(C(C(C(CO)O)O)O)O)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80240902 | |

| Record name | N-Methyl-D-glucamine dithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94161-07-6 | |

| Record name | N-Methyl-D-glucamine dithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094161076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-D-glucamine dithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-D-GLUCAMINE DITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WFB66H4LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-N-dithiocarboxyglucamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methyl-N-dithiocarboxyglucamine, a versatile chelating agent with significant applications in biomedical research. This document details its chemical structure, physicochemical properties, synthesis protocols, and its use in key experimental assays.

Chemical Structure and Identification

This compound, also known as N-methyl-D-glucamine dithiocarbamate (B8719985) (MGD), is a derivative of N-methyl-D-glucamine.[1] Its structure features a hydrophilic glucamine backbone and a dithiocarbamate group, which is an effective metal chelator.

Chemical Structure:

IUPAC Name: methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid[1]

Synonyms: N-methyl-D-glucamine dithiocarbamate, N-MGDC, MGD[1]

| Property | Value |

| Molecular Formula | C₈H₁₇NO₅S₂ |

| Molecular Weight | 271.35 g/mol |

| CAS Number | 94161-07-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from D-glucose.

Caption: Workflow for the aortic ring vasorelaxation assay.

-

Aorta Preparation: Isolate the thoracic aorta from a euthanized animal (e.g., rat or mouse) and place it in cold, oxygenated Krebs-Henseleit buffer.

-

Ring Preparation: Carefully remove adhering connective and adipose tissue and cut the aorta into rings of 2-3 mm in width.

-

Mounting: Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.

-

Pre-contraction: Induce a stable contraction in the aortic rings by adding a vasoconstrictor, typically phenylephrine (B352888) (10⁻⁶ M).

-

Treatment and Measurement: Once a stable contraction is achieved, add the test compound (e.g., a vasodilator or an NO scavenger like MGD-Fe) in a cumulative or single-dose manner and record the changes in isometric tension.

Cadmium Chelation Assay

This compound has been investigated for its potential to chelate and promote the excretion of heavy metals like cadmium.

-

Sample Preparation: Prepare a solution containing a known concentration of cadmium ions (e.g., from CdCl₂).

-

Chelation Reaction: Add a solution of this compound to the cadmium solution and allow it to incubate.

-

Quantification of Free Cadmium: After incubation, determine the concentration of remaining free (unchelated) cadmium ions using methods such as atomic absorption spectroscopy or colorimetric assays with a cadmium-specific indicator.

-

Calculation: The amount of chelated cadmium can be calculated by subtracting the concentration of free cadmium from the initial total cadmium concentration.

Antioxidant Activity Assays

The dithiocarbamate moiety suggests that this compound may possess antioxidant properties. Standard assays can be used to evaluate this potential.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

Superoxide (B77818) Anion Scavenging Assay: This assay determines the ability of the compound to scavenge superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems. The scavenging activity is typically measured by the inhibition of a colorimetric reaction that is dependent on the presence of superoxide.

Signaling Pathway Interactions

The most well-documented role of this compound in signaling is its interference with the nitric oxide (NO) signaling pathway through the scavenging of NO, particularly when complexed with iron.

Interference of MGD-Fe with the Nitric Oxide Signaling Pathway

Caption: Mechanism of MGD-Fe as a nitric oxide scavenger.

In this pathway, nitric oxide produced by endothelial nitric oxide synthase (eNOS) in endothelial cells diffuses to adjacent smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP then activates Protein Kinase G (PKG), which ultimately results in vasorelaxation. The (MGD)₂-Fe²⁺ complex acts as an extracellular and intracellular scavenger of NO, forming an inactive NO-(MGD)₂-Fe²⁺ complex. This prevents NO from reaching and activating sGC, thereby inhibiting the downstream signaling cascade and vasorelaxation. This makes MGD-Fe a valuable tool for studying the physiological and pathological roles of nitric oxide.

References

An In-depth Technical Guide to N-methyl-N-dithiocarboxyglucamine: Synthesis, Characterization, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methyl-N-dithiocarboxyglucamine, a molecule of significant interest for its chelating and biological scavenging properties. This document details its synthesis, spectroscopic characterization, and its mechanisms of action, particularly in the context of nitric oxide scavenging and heavy metal chelation.

Introduction

This compound, also known as N-methyl-D-glucamine dithiocarbamate (B8719985) (MGD), is a water-soluble dithiocarbamate derivative of N-methyl-D-glucamine. Its structure, featuring a polyhydroxylated glucamine backbone and a dithiocarboxylate functional group, imparts unique chemical properties, including the ability to form stable complexes with metal ions and interact with reactive nitrogen species. These characteristics have led to its investigation in various biomedical research areas, including as a chelating agent for heavy metal toxicity and as a spin trap for the detection of nitric oxide (NO).

Synthesis of this compound Sodium Salt

The synthesis of this compound sodium salt is achieved through the reaction of N-methyl-D-glucamine with carbon disulfide in the presence of a base, typically sodium hydroxide (B78521). This reaction follows the general principle of dithiocarbamate formation from a secondary amine.

Experimental Protocol

Materials:

-

N-methyl-D-glucamine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol (or other suitable alcohol solvent)

-

Diethyl ether (for precipitation/washing)

-

Deionized water

Procedure:

-

Dissolution of N-methyl-D-glucamine: Dissolve N-methyl-D-glucamine in a suitable alcoholic solvent, such as ethanol, with stirring.

-

Preparation of Sodium Hydroxide Solution: Prepare an aqueous solution of sodium hydroxide.

-

Reaction Initiation: Cool the N-methyl-D-glucamine solution in an ice bath. Slowly add the sodium hydroxide solution to the cooled amine solution with continuous stirring.

-

Addition of Carbon Disulfide: While maintaining the low temperature, add carbon disulfide dropwise to the reaction mixture. The reaction is exothermic and should be controlled to prevent side reactions.

-

Reaction Completion: After the addition of carbon disulfide is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete conversion. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

Precipitation and Isolation: The sodium salt of this compound is typically precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.

-

Purification: The precipitate is collected by filtration, washed with diethyl ether to remove any unreacted starting materials and byproducts, and then dried under vacuum to yield the final product.

Note: This is a generalized protocol based on the known reactivity of amines with carbon disulfide. The specific molar ratios, reaction times, and temperatures may require optimization for optimal yield and purity.

Characterization

The structural confirmation and purity assessment of synthesized this compound are performed using various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆NNaO₅S₂ |

| Molecular Weight | 293.34 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Water-soluble |

| Synonyms | N-methyl-D-glucamine dithiocarbamate sodium salt, MGD sodium salt, N-(Dithiocarbamoyl)-N-Methyl-D-Glucamine, Sodium Salt[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted NMR data provides insight into the chemical environment of the protons and carbons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Predicted values | Glucamine protons, Methyl protons |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Predicted values | Glucamine carbons, Methyl carbon, Dithiocarbamate carbon |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3400-3200 | O-H stretching (from hydroxyl groups) |

| ~2900 | C-H stretching (aliphatic) |

| ~1480-1420 | C-N stretching (thioureide bond) |

| ~1080-1030 | C-O stretching (from hydroxyl groups) |

| ~1000-950 | C=S stretching |

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Expected Mass Spectrometry Data

| Ionization Mode | Expected m/z |

| ESI- | [M-Na]⁻ at ~270.05 |

| ESI+ | [M+H]⁺ at ~294.05, [M+Na]⁺ at ~316.03 |

Mechanisms of Action and Biological Interactions

This compound exhibits its biological effects primarily through two main mechanisms: nitric oxide scavenging and heavy metal chelation.

Nitric Oxide Scavenging

MGD, in the presence of ferrous ions (Fe²⁺), acts as an effective trap for nitric oxide (NO). This property is widely utilized in electron paramagnetic resonance (EPR) spectroscopy to detect and quantify NO production in biological systems.[2][3]

Workflow for Nitric Oxide Trapping and Detection:

Caption: Workflow of Nitric Oxide Trapping by MGD-Fe Complex.

The process involves the formation of a ferrous MGD complex, which then readily reacts with nitric oxide to form a stable paramagnetic adduct. This adduct produces a characteristic triplet signal in EPR spectroscopy, allowing for the sensitive detection of NO.

It has also been demonstrated that the (MGD)₂Fe²⁺ complex can react with nitrite (B80452) (NO₂⁻) to generate nitric oxide, which is then trapped.[3] This reaction is dependent on the concentrations of the ferrous complex, MGD, nitrite, and the pH of the environment.

Signaling Pathway of Nitrite-Mediated NO Formation and Trapping:

Caption: Nitrite-dependent NO generation and trapping by MGD-Fe.

Heavy Metal Chelation

The dithiocarbamate group in MGD is a potent chelator of heavy metal ions. The sulfur atoms of the dithiocarbamate moiety can form strong coordinate bonds with metal ions, effectively sequestering them. This property has been particularly investigated for the treatment of cadmium poisoning.[4] The polyhydroxy nature of the glucamine portion of the molecule enhances its water solubility, making it a promising candidate for in vivo applications.

Logical Relationship for Heavy Metal Chelation:

Caption: Chelation of heavy metal ions by MGD.

Applications in Drug Development and Research

The unique properties of this compound position it as a valuable tool and potential therapeutic agent in several areas:

-

Pharmacological Research: As a reliable NO spin trap, it is instrumental in studies investigating the role of nitric oxide in various physiological and pathological processes.

-

Toxicology: Its efficacy as a chelating agent for heavy metals like cadmium makes it a candidate for the development of antidotes for metal poisoning.[4]

-

Drug Delivery: The glucamine moiety could potentially be exploited for targeted delivery to specific tissues or cells that have glucose transporters.

Conclusion

This compound is a multifunctional molecule with significant potential in biomedical research and drug development. Its straightforward synthesis, coupled with its potent nitric oxide scavenging and heavy metal chelating properties, makes it a subject of ongoing interest. Further research into its in vivo stability, pharmacokinetic profile, and detailed mechanisms of action will be crucial in fully realizing its therapeutic and diagnostic potential.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitric oxide-forming reaction between the iron-N-methyl-D-glucamine dithiocarbamate complex and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium N-methyl-D-glucamine dithiocarbamate and cadmium intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N-methyl-N-dithiocarboxyglucamine as a Chelator

For Researchers, Scientists, and Drug Development Professionals

N-methyl-N-dithiocarboxyglucamine (MGD), a derivative of N-methyl-D-glucamine, is a versatile chelating agent with significant potential in biomedical research and therapeutics. Its unique structure, combining a hydrophilic glucamine backbone with a potent dithiocarbamate (B8719985) chelating group, allows it to interact with a range of metal ions and reactive nitrogen species. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Core Mechanism of Action

The chelating activity of MGD is primarily attributed to its dithiocarbamate moiety (-NCS₂⁻). This group contains two sulfur atoms that act as a bidentate ligand, forming stable pincer-like complexes with various metal ions. The lone pair electrons on the sulfur atoms readily form coordinate bonds with transition metals, which are classified as soft acids and have a high affinity for the soft base nature of sulfur.

The general structure of MGD features resonance between the dithiocarbamate and thioureide forms, which allows it to stabilize metals in various oxidation states. The hydrophilic D-glucamine portion of the molecule imparts significant water solubility to both the free chelator and its metal complexes, a crucial property for its biological applications.

1.1. Heavy Metal Chelation

MGD has demonstrated efficacy as an antagonist for heavy metal toxicity, particularly for cadmium (Cd²⁺). The mechanism involves the formation of a stable, water-soluble MGD-metal complex that can be readily excreted from the body. Typically, two MGD molecules coordinate with one divalent metal ion to form a [M(MGD)₂] complex. This chelation process sequesters toxic metal ions, preventing them from interacting with and damaging biological macromolecules. Studies have shown that administration of the sodium salt of MGD (NaMGD) can significantly reduce the cadmium burden in critical organs like the liver and kidneys.[1]

1.2. Nitric Oxide Scavenging

A prominent application of MGD is in the detection and scavenging of nitric oxide (NO). In the presence of ferrous iron (Fe²⁺), MGD forms a stable complex, bis(N-methyl-D-glucamine dithiocarbamato) iron(II) or (MGD)₂-Fe²⁺. This complex serves as a highly effective spin trap for nitric oxide. It rapidly reacts with NO to form a stable and paramagnetic nitrosyl-iron complex, (MGD)₂-Fe²⁺-NO. This resulting complex produces a characteristic triplet signal in Electron Paramagnetic Resonance (EPR) spectroscopy, allowing for the sensitive and specific detection and quantification of NO in biological systems.[2][3] This mechanism is central to its use in studying the role of NO in physiological and pathophysiological processes, such as vasodilation.[4]

Data Presentation: Efficacy and Properties

Quantitative data from various studies underscore the efficacy of MGD as a chelator.

Table 1: In Vivo Efficacy of Sodium MGD in Cadmium Intoxication in Mice

| Parameter | Value / Observation | Reference |

| Protective Dose (Acute CdCl₂ Toxicity) | > 1.1 mmol/kg (intraperitoneal injection) provides >95% protection against a lethal dose of 10 mg/kg CdCl₂. | [1] |

| Organ Cadmium Reduction (Repeated Exposure) | Repeated administration leads to a 71% reduction in kidney cadmium levels and a 40% reduction in liver cadmium levels. | [1] |

| Acute Toxicity (LD₅₀) of Sodium MGD | Not determined, but single injections of up to 26.6 mmol/kg are well-tolerated in mice. | [1] |

Table 2: Effect of (MGD)₂-Fe²⁺ on Acetylcholine-Induced Vasorelaxation

| Experimental Condition | Observation | Reference |

| Acetylcholine (B1216132) (ACh) alone | Maximum relaxation of 100 ± 1% in pre-contracted rat aortic rings. | [4] |

| ACh in the presence of (MGD)₂-Fe²⁺ (3.0/0.6 mM ratio) | Relaxation was reduced to 56 ± 8%. | [4] |

| (MGD)₂-Fe²⁺ on phenylephrine-contracted rings | Elicited a rapid additional increment in tension, suggesting scavenging of basal NO production. This effect was absent in endothelium-denuded rings. | [4] |

Table 3: Stability Constants (log β₂) of Dithiocarbamate Complexes with Divalent Metals

| Metal Ion | Pentamethylene dithiocarbamate (Pipdtc) | Diethyldithiocarbamate (Dedtc) | Ammonium pyrrolidine (B122466) dithiocarbamate (Apdtc) | Reference |

| Mn(II) | 7.10 | 8.35 | 9.15 | [5] |

| Fe(II) | 8.30 | 9.10 | 10.05 | [5] |

| Co(II) | 10.85 | 11.90 | 12.80 | [5] |

| Ni(II) | 11.35 | 12.30 | 13.15 | [5] |

| Cu(II) | 14.50 | 15.30 | 15.90 | [5] |

| Zn(II) | 10.45 | 11.45 | 12.10 | [5] |

Experimental Protocols

3.1. Protocol for Synthesis of Sodium N-methyl-D-glucamine Dithiocarbamate (NaMGD)

This protocol is based on the general method for dithiocarbamate synthesis.

Materials:

-

N-methyl-D-glucamine

-

Carbon disulfide (CS₂) - Caution: Highly volatile, flammable, and toxic. Use in a fume hood.

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol, absolute

-

Diethyl ether

-

Round-bottom flask, ice bath, magnetic stirrer, filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve N-methyl-D-glucamine (1 equivalent) in cold absolute ethanol.

-

Place the flask in an ice bath and maintain the temperature between 0-4 °C with continuous stirring.

-

In a separate beaker, dissolve sodium hydroxide (1 equivalent) in a minimal amount of cold absolute ethanol.

-

Slowly add the NaOH solution to the stirred N-methyl-D-glucamine solution, ensuring the temperature remains low.

-

To this basic amine solution, add carbon disulfide (1 equivalent) dropwise over a period of 30-60 minutes. A precipitate should begin to form.

-

After the complete addition of CS₂, continue to stir the reaction mixture in the ice bath for an additional 2-4 hours to ensure the reaction goes to completion.

-

Collect the white precipitate by vacuum filtration.

-

Wash the collected solid multiple times with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting sodium N-methyl-D-glucamine dithiocarbamate product under a vacuum. Store in a desiccator.

3.2. Protocol for In Vivo Cadmium Chelation Study in Mice

This protocol describes a model for evaluating the efficacy of MGD in reducing cadmium burden.

Materials:

-

Male ICR mice

-

Cadmium chloride (CdCl₂) solution in sterile saline

-

Sodium MGD solution in sterile saline

-

Apparatus for intraperitoneal (i.p.) injections

-

Tissue homogenizer

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal analysis

Procedure:

-

Induction of Cadmium Burden (Repeated Exposure Model): Administer daily i.p. injections of CdCl₂ (e.g., 1 mg/kg) for 5-7 consecutive days to establish a significant cadmium burden in the liver and kidneys.

-

Washout Period: Allow a 3-day period after the final CdCl₂ injection for the metal to distribute and bind to intracellular proteins like metallothionein.

-

Chelation Treatment: Divide the mice into a control group (receiving saline) and a treatment group (receiving NaMGD). Administer NaMGD via i.p. injection at an effective dose (e.g., 1.1 mmol/kg) daily for a period of 5-10 days.[1]

-

Sample Collection: At the end of the treatment period, euthanize the mice. Collect liver and kidney tissues.

-

Tissue Analysis:

-

Weigh the collected tissues.

-

Digest the tissues using a mixture of nitric acid and hydrogen peroxide.

-

Dilute the digested samples with deionized water.

-

Determine the cadmium concentration in each sample using ICP-MS.

-

-

Data Analysis: Calculate the percentage reduction in cadmium concentration in the liver and kidneys of the MGD-treated group compared to the saline-treated control group.

3.3. Protocol for Ex Vivo Aortic Ring Vasorelaxation Assay

This protocol is used to assess the NO-scavenging activity of the (MGD)₂-Fe²⁺ complex.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit buffer

-

Phenylephrine (B352888) (PE), Acetylcholine (ACh)

-

Sodium MGD, Iron(II) sulfate (B86663) (FeSO₄)

-

Organ bath system with isometric force transducers

-

Dissection microscope and surgical tools

Procedure:

-

Aorta Isolation: Euthanize a rat and excise the thoracic aorta. Immediately place it in cold Krebs-Henseleit buffer.

-

Ring Preparation: Under a dissection microscope, carefully remove adherent connective and adipose tissue. Cut the aorta into 2-3 mm wide rings. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37 °C and continuously bubbled with 95% O₂ / 5% CO₂. Attach the rings to isometric force transducers.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, replacing the buffer every 15 minutes.

-

Viability Check: Pre-contract the rings with phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to test for endothelium integrity. A relaxation of >80% indicates a functional endothelium. Wash the rings and allow them to return to baseline.

-

NO Scavenging Assay:

-

Prepare the (MGD)₂-Fe²⁺ complex by mixing Sodium MGD and FeSO₄ in the desired ratio (e.g., 5:1 molar ratio).

-

Pre-contract the rings with phenylephrine (1 µM).

-

Add the (MGD)₂-Fe²⁺ complex to the organ bath. An increase in tension indicates the scavenging of basally released NO.[4]

-

After the tension stabilizes, construct a cumulative concentration-response curve for acetylcholine to assess the inhibition of stimulated NO-mediated relaxation.[4]

-

-

Data Analysis: Record the changes in isometric tension and express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

Signaling Pathways and Visualizations

The chelation activity of MGD directly and indirectly influences key signaling pathways.

4.1. Heavy Metal Chelation and Detoxification

MGD directly binds to heavy metal ions, forming a stable, excretable complex. This represents a physical sequestration mechanism rather than a complex signaling cascade. The primary "pathway" is the removal of the toxic metal ion from the biological system.

Caption: Bidentate chelation of a metal ion by two MGD molecules.

4.2. Nitric Oxide Scavenging Pathway

The (MGD)₂-Fe²⁺ complex acts as an extracellular and intracellular trap for NO, intercepting it before it can activate its primary target, soluble guanylate cyclase (sGC). This leads to a reduction in cGMP levels and, consequently, reduced vasodilation.

Caption: Nitric oxide scavenging by the (MGD)₂-Fe²⁺ complex.

4.3. Potential Role in Copper-Dependent Apoptosis and NF-κB Inhibition

While not demonstrated specifically for MGD, other dithiocarbamates are known to be potent inhibitors of the NF-κB signaling pathway and can induce apoptosis, often in a copper-dependent manner. Dithiocarbamates can act as ionophores, transporting extracellular copper into the cell. The resulting intracellular accumulation of copper can lead to increased reactive oxygen species (ROS), inhibition of the proteasome, and subsequent activation of apoptotic pathways. Proteasome inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[6][7][8]

Caption: Potential MGD-mediated apoptosis and NF-κB inhibition.

This technical guide consolidates current knowledge on the mechanisms of this compound, providing a foundation for its application in research and drug development. Further investigation is warranted to determine its specific stability constants with various metals and to fully elucidate its effects on signaling pathways beyond nitric oxide scavenging.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond | MDPI [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Dithiocarbamates induce apoptosis in thymocytes by raising the intracellular level of redox-active copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-methyl-N-dithiocarboxyglucamine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-dithiocarboxyglucamine (MDCG) is a polyhydroxylated aminodithiocarbamate that has garnered significant interest for its potent metal-chelating properties, particularly in the context of heavy metal detoxification. This technical guide provides a comprehensive overview of the known physical and chemical properties of MDCG and its common salt form. It details experimental protocols for its synthesis and characterization, based on established methodologies for dithiocarbamate (B8719985) compounds. Furthermore, this document explores the compound's biological activities, with a focus on its role as a cadmium chelator and its potential involvement in key cellular signaling pathways, including the NF-κB and Nrf2 pathways, which are critical in cellular stress responses.

Physical and Chemical Properties

This compound is a chiral molecule derived from N-methyl-D-glucamine. While extensive experimental data for the free acid form is limited in publicly available literature, a significant amount of information is available for its sodium salt, which is noted for its enhanced water solubility and stability.[1] The computed properties of the free acid provide valuable theoretical data.

General Properties

| Property | Value | Source |

| IUPAC Name | methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid | PubChem[2] |

| Molecular Formula | C8H17NO5S2 | PubChem[2] |

| Molecular Weight | 271.4 g/mol | PubChem[2] |

| CAS Number | 94161-07-6 | MedChemExpress[1] |

Computed Physical and Chemical Data (for the free acid)

| Property | Value | Source |

| XLogP3-AA | -2.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 6 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[2] |

| Rotatable Bond Count | 6 | PubChem[2] |

| Exact Mass | 271.05481499 Da | PubChem[2] |

| Topological Polar Surface Area | 137 Ų | PubChem[2] |

Experimental Data for this compound Sodium Salt

| Property | Value | Source |

| Molecular Formula | C8H16NNaO5S2 | - |

| Molecular Weight | 293.34 g/mol | - |

| Melting Point | 232-233 °C | - |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from general procedures for the preparation of dithiocarbamates from secondary amines. The following protocol is a representative example.

Materials:

-

N-methyl-D-glucamine

-

Carbon disulfide (CS2)

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

-

Ethanol or other suitable alcohol

-

Diethyl ether

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve N-methyl-D-glucamine (1 equivalent) in cold ethanol.

-

Place the flask in an ice bath to maintain a temperature of 0-4 °C.

-

In a separate container, dissolve sodium hydroxide or potassium hydroxide (1 equivalent) in a minimal amount of cold ethanol.

-

Slowly add the alkali metal hydroxide solution to the N-methyl-D-glucamine solution while stirring continuously.

-

To this basic amine solution, add carbon disulfide (1 equivalent) dropwise over a period of 30-60 minutes. Continuous and vigorous stirring is crucial during this step.

-

Safety Note: Carbon disulfide is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.

-

-

After the addition is complete, continue stirring the reaction mixture at 0-4 °C for an additional 1-2 hours.

-

A precipitate of the this compound salt should form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid multiple times with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the resulting product under vacuum. The product can be stored in a desiccator.

Characterization Methods

Standard analytical techniques can be employed to characterize the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To confirm the presence of protons in different chemical environments, including those on the glucamine backbone, the N-methyl group, and the dithiocarbamate moiety.

-

13C NMR: To identify the carbon skeleton of the molecule. Predicted spectral data is available in the Human Metabolome Database.[3][4]

-

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as O-H, C-H, C-N, and the C=S and C-S bonds of the dithiocarbamate group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Melting Point Analysis: To determine the melting point of the synthesized compound and assess its purity.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, primarily attributed to its strong metal-chelating and antioxidant properties.

Cadmium Chelation and Detoxification

MDCG is a potent chelating agent for heavy metals, with a particular efficacy in mobilizing and promoting the excretion of cadmium.[5][6] Studies have shown that MDCG can significantly reduce cadmium levels in vital organs such as the liver and kidneys.[7] The polyhydroxylated glucamine portion of the molecule enhances its water solubility, facilitating its distribution and excretion.

The mechanism of cadmium detoxification by MDCG involves the formation of a stable, water-soluble complex with cadmium ions, which can then be more readily excreted from the body. This process is crucial in mitigating the toxic effects of cadmium, which include oxidative stress, inflammation, and apoptosis.[1][8]

References

- 1. mdpi.com [mdpi.com]

- 2. N-Methyl-D-glucamine dithiocarbamate | C8H17NO5S2 | CID 175594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cadmium Stress Signaling Pathways in Plants: Molecular Responses and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0259510) [hmdb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting of Nuclear Factor-κB and Proteasome by Dithiocarba...: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on N-methyl-N-dithiocarboxyglucamine for Heavy Metal Detoxification

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heavy metal toxicity represents a significant global health concern, necessitating the development of effective and safe chelating agents. This technical guide provides a comprehensive overview of N-methyl-N-dithiocarboxyglucamine (NMDG-DTC), a promising chelating agent for the detoxification of heavy metals. This document collates and presents quantitative data on its efficacy, details experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. The information is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapies for heavy metal poisoning.

Introduction to this compound (NMDG-DTC)

This compound, also referred to as N-methyl-D-glucamine dithiocarbamate (B8719985) (NMDG-DTC), is a dithiocarbamate chelating agent. The molecule's structure incorporates a polyhydroxylated glucamine moiety, rendering it water-soluble, and a dithiocarbamate group, which is a potent metal-binding functionality. The presence of multiple hydroxyl groups is believed to contribute to its relatively low toxicity and favorable pharmacokinetic profile, while the dithiocarbamate group provides strong chelation capabilities for various heavy metals.

The primary mechanism of action for NMDG-DTC in heavy metal detoxification is chelation. The two sulfur atoms of the dithiocarbamate group form a stable five-membered ring structure with a metal ion, effectively sequestering it from biological targets and facilitating its excretion from the body.

Quantitative Efficacy Data

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of NMDG-DTC in the detoxification of cadmium and lead.

Table 1: Efficacy of NMDG-DTC in Cadmium Detoxification

| Animal Model | Cd Administration Protocol | NMDG-DTC Treatment Regimen | Key Findings | Reference |

| Mice | Single intraperitoneal (i.p.) injection of 10 mg/kg CdCl₂ | Single i.p. injection of NMDG-DTC at varying doses | Protects against a lethal dose (>95% mortality) of cadmium. Dose-dependent decrease in liver and kidney cadmium levels. | [1] |

| Mice | Chronic exposure to cadmium | Repeated i.p. administration of NMDG-DTC | Substantial reductions in both kidney (71%) and liver (40%) cadmium levels. | [1] |

| Mice | 0.03 mg of CdCl₂ with 1.0 µCi of ¹⁰⁹CdCl₂ three weeks prior to treatment | Three daily i.p. injections at doses from 2.2 to 8.8 mmol/kg | 15-fold to 72-fold increase in fecal excretion of cadmium. Whole-body cadmium burden reduced by over 50% after seven injections at 8.8 mmol/kg. 60-65% reduction in liver and kidney cadmium levels. | [2] |

Table 2: Efficacy of NMDG-DTC Analogues in Lead Detoxification

| Animal Model | Pb Administration Protocol | Chelating Agent | Treatment Regimen | Key Findings | Reference |

| Rats | Lead pre-exposed | N-benzyl-D-glucamine dithiocarbamate (BG-DTC) | Not specified | Effective in reducing hepatic and renal lead levels. Enhanced urinary and fecal excretion of lead. | [3] |

| Rats | Lead pre-exposed | N-(4-methoxybenzyl)-D-glucamine dithiocarbamate (MeO-BG-DTC) | Not specified | Effective in reducing hepatic and renal lead levels. Enhanced urinary and fecal excretion of lead. Caused more significant depletion of essential elements (Zn, Cu, Ca) compared to BG-DTC. | [3] |

Data on Other Heavy Metals

Mercury: While specific quantitative data is limited in the reviewed literature, a comparative study in rats exposed to mercuric chloride indicated that N-benzyl-D-glucamine dithiocarbamate (NBG-DTC), an analogue of NMDG-DTC, was effective in enhancing the biliary and urinary excretion of mercury.[4] It was noted that NBG-DTC did not cause the redistribution of mercury to the heart, lung, or brain, which can be a significant side effect of other chelating agents.[4]

Arsenic: No specific quantitative data on the efficacy of this compound for arsenic detoxification was identified in the conducted literature search. Further research is required to evaluate its potential in treating arsenic poisoning.

Experimental Protocols

Synthesis of Sodium this compound

A general method for the synthesis of dithiocarbamates can be adapted for NMDG-DTC, as referenced in several studies.[5]

Materials:

-

N-methyl-D-glucamine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol or other suitable solvent

-

Ice bath

Procedure:

-

Dissolve N-methyl-D-glucamine in a suitable solvent (e.g., ethanol) in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of carbon disulfide to the cooled solution with constant stirring.

-

While maintaining the low temperature, add an equimolar amount of a concentrated sodium hydroxide solution dropwise.

-

Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 2-4 hours) to ensure complete reaction.

-

The resulting sodium this compound can be precipitated, filtered, washed with a cold solvent, and dried under vacuum.

Note: This is a generalized protocol. Specific reaction conditions such as solvent choice, temperature, and reaction time should be optimized for yield and purity.

In Vivo Evaluation of NMDG-DTC for Cadmium Detoxification in Mice

This protocol is based on the methodology described by Gale et al. (1984).[2]

Animal Model:

-

Male mice (e.g., C57BL/6 or DBA)

Cadmium Administration:

-

Prepare a solution of cadmium chloride (CdCl₂) and a radioactive tracer such as ¹⁰⁹CdCl₂ in sterile saline.

-

Administer a single intraperitoneal (i.p.) injection to each mouse. For example, 0.03 mg of CdCl₂ with 1.0 µCi of ¹⁰⁹CdCl₂.

-

Allow a period for cadmium to distribute and bind to tissues, for example, three weeks.

Chelation Therapy:

-

Prepare solutions of sodium this compound in sterile saline at various concentrations (e.g., 2.2, 4.4, and 8.8 mmol/kg).

-

Administer the NMDG-DTC solutions or saline (for the control group) via i.p. injection.

-

The treatment can be administered as single or multiple doses (e.g., daily for three days or thrice-weekly for several weeks).

Sample Collection and Analysis:

-

House mice in metabolic cages to allow for separate collection of urine and feces.

-

Collect urine and feces daily during the treatment period.

-

At the end of the study, euthanize the mice and dissect key organs (liver, kidneys, spleen, heart, brain, etc.).

-

Measure the radioactivity (¹⁰⁹Cd) in fecal and urine samples, as well as in the dissected organs, using a gamma counter.

-

Calculate the percentage of the administered cadmium dose excreted and the remaining burden in each organ.

Visualizations

Chelation Mechanism

Caption: Chelation of a heavy metal ion by NMDG-DTC.

In Vivo Experimental Workflow

Caption: A typical workflow for in vivo evaluation of NMDG-DTC.

Proposed Detoxification Pathway

Caption: Proposed pathway for NMDG-DTC-mediated heavy metal detoxification.

Conclusion and Future Directions

This compound has demonstrated significant promise as a chelating agent for the detoxification of cadmium and lead in preclinical models. Its efficacy in promoting the excretion of these metals, particularly from key target organs such as the liver and kidneys, is well-documented. The water-soluble nature of NMDG-DTC, attributed to its glucamine backbone, likely contributes to its favorable safety profile.

However, several areas require further investigation to fully elucidate the therapeutic potential of NMDG-DTC:

-

Efficacy against other heavy metals: Rigorous studies are needed to quantify the effectiveness of NMDG-DTC in detoxifying other clinically relevant heavy metals, most notably mercury and arsenic.

-

Pharmacokinetics and Metabolism: A detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of NMDG-DTC is essential for optimizing dosing regimens and ensuring safety.

-

Long-term toxicity: While appearing to have low acute toxicity, comprehensive long-term toxicity studies are necessary before consideration for clinical trials.

-

Mechanism of action: While chelation is the primary mechanism, further research into potential downstream effects on cellular signaling pathways could provide valuable insights.

-

Oral bioavailability: The development of an orally bioavailable formulation of NMDG-DTC would significantly enhance its clinical utility.

References

- 1. Sodium N-methyl-D-glucamine dithiocarbamate and cadmium intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural factors in the in vivo chelate mobilization of aged cadmium deposits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Direct myocardial anti-ischaemic effect of GTN in both nitrate-tolerant and nontolerant rats: a cyclic GMP-independent activation of KATP - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Sodium N-methyl-N-dithiocarboxyglucamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of sodium N-methyl-N-dithiocarboxyglucamine (MDCG), a chelating agent with significant potential in mitigating heavy metal toxicity, particularly from cadmium exposure. This document compiles quantitative data from preclinical studies, outlines detailed experimental protocols for efficacy assessment, and visualizes the proposed mechanism of action through signaling pathway diagrams.

Quantitative Efficacy Data

The in vivo efficacy of sodium this compound has been primarily evaluated through its ability to mobilize and promote the excretion of cadmium (Cd), a toxic heavy metal that accumulates in biological tissues, leading to significant organ damage. The following tables summarize the key quantitative findings from preclinical animal studies.

Table 1: Effect of Sodium this compound on Cadmium Excretion

| Dosage (mmol/kg) | Administration Route | Treatment Duration | Fold Increase in Fecal Cd Excretion (vs. Control) | Total Fecal Cd Excretion (% of administered dose) | Reference |

| 2.2 | Intraperitoneal (i.p.) | 3 daily injections | 15 | Not Reported | [1] |

| 8.8 | Intraperitoneal (i.p.) | 3 daily injections | 72 | ~30% over 3 days | [1] |

Table 2: Reduction in Cadmium Body and Organ Burden with Sodium this compound Treatment

| Dosage (mmol/kg) | Administration Route | Treatment Regimen | % Reduction in Whole Body Cd Burden | % Reduction in Liver Cd Levels | % Reduction in Kidney Cd Levels | Reference |

| 8.8 | Intraperitoneal (i.p.) | 7 thrice-weekly injections | >50% | 60-65% | 60-65% | [1] |

| 1.0 (MeOBDCG) | Not Specified | 1 hour post-administration | Not Reported | 30% | 45% | [2] |

| 2.0 (MeOBDCG) | Not Specified | 1 hour post-administration | Not Reported | More extensive than 1 mmol/kg | More extensive than 1 mmol/kg | [2] |

| 4.0 (MeOBDCG*) | Not Specified | 1 hour post-administration | Not Reported | More extensive than 2 mmol/kg | More extensive than 2 mmol/kg | [2] |

*Note: MeOBDCG (sodium N-(4-methoxybenzyl)-D-glucamine dithiocarbamate) is a related dithiocarbamate (B8719985), and its data is included for comparative purposes, highlighting the rapid action of this class of compounds.

Table 3: Protective Effects of Dithiocarbamates Against Cadmium-Induced Testicular Toxicity in Rats

| Treatment Group | Testicular Weight (relative to control) | Testicular Cadmium Concentration (relative to Cd-only) | Prevention of Sterility | Reference |

| Cadmium only | Decreased | - | No | [3] |

| Cadmium + PBGD (3 mmol/kg) | Significantly prevented decrease | Significantly decreased | Yes | [3] |

| Cadmium + DED (3 mmol/kg) | Significantly prevented decrease | Significantly decreased | Yes | [3] |

| Cadmium + BGD (0.4 mmol/kg) | Unsatisfactory protection | Not specified | No | [3] |

*Note: PBGD (N-p-isopropylbenzyl-D-glucamine dithiocarbamate), DED (diethyl-dithiocarbamate), and BGD (N-Benzyl-D-glucamine dithiocarbamate) are other dithiocarbamate analogues. This data illustrates the general protective effect of this class of compounds against cadmium-induced organ damage.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vivo efficacy of sodium this compound. These protocols are based on established practices in the field of heavy metal toxicology and chelation therapy.

In Vivo Cadmium Mobilization and Excretion Study

Objective: To determine the effectiveness of sodium this compound in promoting the excretion of cadmium from the body.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Cadmium chloride (CdCl₂) solution, containing a radioactive tracer (e.g., ¹⁰⁹CdCl₂)

-

Sodium this compound (MDCG)

-

Sterile saline solution (0.9% NaCl)

-

Metabolic cages for individual housing and separate collection of urine and feces

-

Gamma counter

Procedure:

-

Cadmium Administration: Acclimatize mice for one week. Administer a single subcutaneous injection of CdCl₂ (e.g., 0.03 mg/kg) containing ¹⁰⁹CdCl₂ (e.g., 1.0 µCi per mouse).

-

Equilibration Period: House the mice in standard cages for a period (e.g., 3 weeks) to allow for the distribution and binding of cadmium to metallothionein (B12644479) in tissues.

-

Treatment Initiation: After the equilibration period, transfer the mice to individual metabolic cages.

-

Chelator Administration: Prepare fresh solutions of MDCG in sterile saline. Administer MDCG via intraperitoneal (i.p.) injection at various doses (e.g., 2.2, 4.4, 8.8 mmol/kg). A control group should receive saline only. The treatment can be administered as single or multiple injections over a set period (e.g., daily for 3 days).

-

Sample Collection: Collect urine and feces separately at 24-hour intervals throughout the treatment period.

-

Radioactivity Measurement: Measure the ¹⁰⁹Cd radioactivity in the collected urine and feces using a gamma counter.

-

Data Analysis: Calculate the total amount of ¹⁰⁹Cd excreted in urine and feces for each treatment group and compare it to the control group. Express the results as a percentage of the initial administered dose.

Assessment of Tissue Cadmium Burden

Objective: To quantify the reduction in cadmium concentration in various organs following treatment with sodium this compound.

Materials:

-

Tissues collected from the in vivo study (liver, kidneys, testes, etc.)

-

Nitric acid (trace metal grade)

-

Hydrogen peroxide (30%)

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)

Procedure:

-

Tissue Collection: At the end of the in vivo study, euthanize the mice and carefully dissect the organs of interest (e.g., liver, kidneys).

-

Sample Preparation:

-

Weigh the wet tissue samples.

-

Perform acid digestion of the tissues. A common method is to use a mixture of nitric acid and hydrogen peroxide and heat the samples until the tissue is completely dissolved and the solution is clear.

-

Dilute the digested samples to a known volume with deionized water.

-

-

Cadmium Quantification: Analyze the diluted samples for cadmium concentration using ICP-MS or AAS.

-

Data Analysis: Express the cadmium concentration as µg of cadmium per gram of wet tissue weight. Compare the organ cadmium levels in the MDCG-treated groups to the control group to determine the percentage reduction.

Evaluation of Lipid Peroxidation

Objective: To assess the protective effect of sodium this compound against cadmium-induced oxidative stress by measuring lipid peroxidation byproducts.

Materials:

-

Tissue homogenates (from liver or other target organs)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl)

-

Malondialdehyde (MDA) standard solution

-

Spectrophotometer

Procedure (TBARS Assay):

-

Tissue Homogenization: Homogenize the collected tissue samples in ice-cold potassium chloride solution (1.15%).

-

Reaction Mixture: To a tube containing the tissue homogenate, add a solution of phosphoric acid, followed by a solution of TBA.

-

Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 45-60 minutes). This allows the MDA in the sample to react with TBA to form a pink-colored chromogen.

-

Extraction: After cooling, extract the colored complex into an organic solvent (e.g., n-butanol).

-

Measurement: Centrifuge the samples to separate the layers and measure the absorbance of the organic layer at a specific wavelength (e.g., 532 nm) using a spectrophotometer.

-

Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.

-

Data Analysis: Compare the levels of MDA in the cadmium-exposed, MDCG-treated groups to the group exposed to cadmium alone.

Signaling Pathways and Mechanism of Action

Cadmium is a non-redox active metal but induces oxidative stress indirectly by depleting cellular antioxidants, particularly glutathione, and by displacing essential metals like zinc and copper from proteins. This leads to the activation of stress-related signaling pathways and can result in apoptosis and cellular damage. Sodium this compound is proposed to act as a chelator, binding to cadmium and preventing its interaction with cellular components, thereby mitigating its toxic effects.

Caption: Proposed mechanism of Sodium this compound in mitigating cadmium toxicity.

The diagram above illustrates the dual action of sodium this compound. Extracellularly, it can chelate cadmium, preventing its entry into the cells. Intracellularly, it can bind to cadmium that has already entered the cell, forming a complex that can then be transported out, thereby reducing the cadmium-induced generation of reactive oxygen species and the subsequent activation of pro-apoptotic signaling pathways like MAPK and NF-κB.

Caption: General experimental workflow for evaluating the in vivo efficacy of Sodium this compound.

This workflow outlines the key stages in preclinical research to assess the efficacy of a chelating agent. It begins with the selection and preparation of the animal model, followed by cadmium exposure and treatment. Subsequent sample collection and analysis provide the quantitative data needed to determine the agent's effectiveness in promoting cadmium excretion and protecting against tissue damage.

References

Mobilization of Intracellular Cadmium by N-methyl-N-dithiocarboxyglucamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium, a pervasive environmental and industrial pollutant, poses significant health risks due to its long biological half-life and accumulation in vital organs, primarily the liver and kidneys. Effective chelation therapies are crucial for mitigating cadmium-induced toxicity. This technical guide provides an in-depth analysis of N-methyl-N-dithiocarboxyglucamine (MDCG), a promising chelating agent for the mobilization of intracellular cadmium. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for evaluating cadmium mobilization, and presents visual representations of the underlying mechanisms and experimental workflows.

Introduction

Cadmium is a heavy metal with no known biological function in humans. Chronic exposure, even at low levels, can lead to a range of adverse health effects, including renal dysfunction, hepatic damage, and skeletal abnormalities. The primary intracellular storage site for cadmium is its association with metallothionein, a cysteine-rich protein, forming a stable complex that is difficult to excrete.

This compound (MDCG), also known as N-methyl-D-glucamine dithiocarbamate (B8719985) (MeG-DTC), has emerged as a potent chelating agent capable of mobilizing cadmium from these intracellular stores. Its unique chemical structure, featuring a dithiocarbamate group for metal binding and a glucamine moiety, is thought to facilitate its interaction with and removal of tissue-bound cadmium. This guide delves into the scientific evidence supporting the efficacy of MDCG in cadmium mobilization.

Mechanism of Action

The primary mechanism by which MDCG facilitates the removal of cadmium from tissues involves the chelation of intracellular, metallothionein-bound cadmium. The dithiocarbamate functional group of MDCG has a high affinity for cadmium, enabling it to displace the metal from its binding sites on metallothionein. The resulting MDCG-cadmium complex is then transported out of the cell and subsequently excreted from the body, primarily through the fecal route.[1][2]

Quantitative Data on Cadmium Mobilization

The efficacy of this compound (MDCG) in mobilizing cadmium from tissues has been demonstrated in several preclinical studies. The following tables summarize the key quantitative findings from this research.

Table 1: Efficacy of MDCG in Reducing Cadmium Burden in Mice

| Animal Model | Cadmium Administration | Treatment Regimen | Tissue | % Reduction in Cadmium Levels | Reference |

| Mice | 0.03 mg CdCl₂ + 1.0 µCi ¹⁰⁹CdCl₂ (3 weeks prior) | 8.8 mmol/kg MDCG (i.p.), thrice weekly for 7 injections | Liver | 60-65% | [1] |

| Kidney | 60-65% | [1] | |||

| Whole Body | >50% | [1] | |||

| Mice | Repeated exposure to CdCl₂ | Repeated administration of NaNMG-DTC | Kidney | 71% | [3] |

| Liver | 40% | [3] |

Table 2: Dose-Dependent Fecal Excretion of Cadmium Induced by MDCG in Mice

| Animal Model | Cadmium Administration | MDCG Dose (i.p., 3 daily injections) | Fold Increase in Fecal Cadmium Excretion (vs. Control) | % of Administered Cadmium Excreted in Feces (3 days) | Reference |

| Mice | 0.03 mg CdCl₂ + 1.0 µCi ¹⁰⁹CdCl₂ (3 weeks prior) | 2.2 mmol/kg (684 mg/kg) | 15-fold | Not specified | [1] |

| 8.8 mmol/kg (2736 mg/kg) | 72-fold | ~30% | [1] |

Experimental Protocols

This section outlines a synthesized experimental protocol for evaluating the efficacy of this compound (MDCG) in mobilizing cadmium from tissues in a murine model, based on methodologies described in the cited literature.[1][3]

Animal Model and Cadmium Loading

-

Animal Model: Male mice (e.g., C57BL/6 or ICR strain) are commonly used. Animals should be housed in a controlled environment with a standard diet and water ad libitum.

-

Cadmium Administration:

-

Acute Exposure: A single intraperitoneal (i.p.) injection of a cadmium salt solution (e.g., CdCl₂) at a sublethal dose.

-

Chronic Exposure: Administration of cadmium in drinking water over a period of several weeks.

-

Radiolabeling: For tracing and quantification, ¹⁰⁹CdCl₂ can be co-administered with non-radioactive CdCl₂.

-

-

Aging of Cadmium Deposits: To mimic chronic exposure and allow for cadmium to bind to intracellular components like metallothionein, a waiting period (e.g., 2-3 weeks) is observed between the cessation of cadmium administration and the start of chelation therapy.

Chelation Therapy

-

Preparation of MDCG Solution: Sodium this compound (NaNMG-DTC) is dissolved in a sterile, physiologically compatible vehicle (e.g., saline).

-

Administration: MDCG is typically administered via intraperitoneal injection. The dosage can be varied to assess dose-dependent effects (e.g., ranging from 1.1 mmol/kg to 8.8 mmol/kg).

-

Treatment Schedule: The frequency and duration of treatment can be adjusted. A common regimen involves daily or thrice-weekly injections for one to several weeks.

-

Control Groups:

-

A control group receiving only the vehicle.

-

A cadmium-exposed control group receiving the vehicle instead of the chelating agent.

-

Sample Collection and Analysis

-

Excreta Collection: Feces and urine are collected periodically throughout the study to determine the route and quantity of cadmium excretion.

-

Tissue Harvesting: At the end of the treatment period, animals are euthanized, and key organs (liver, kidneys, spleen, brain, etc.) are harvested.

-

Cadmium Quantification:

-

Radioactive Cadmium: If ¹⁰⁹Cd is used, the radioactivity in tissues and excreta can be measured using a gamma counter.

-

Non-Radioactive Cadmium: Tissue samples are digested (e.g., with nitric acid) and cadmium levels are determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

Data Analysis

The collected data is analyzed to determine:

-

The percentage reduction in cadmium concentration in various tissues in the treated groups compared to the cadmium-exposed control group.

-

The total amount and rate of cadmium excreted in feces and urine.

-

The biodistribution of cadmium in different organs.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating cadmium mobilization by MDCG.

Proposed Mechanism of Cadmium Mobilization by MDCG

Caption: Proposed mechanism of intracellular cadmium mobilization by MDCG.

Conclusion

This compound has demonstrated significant potential as a therapeutic agent for the mobilization of intracellular cadmium. The quantitative data from preclinical studies consistently show a substantial reduction in cadmium burden in key target organs, the liver and kidneys. The primary mechanism of action involves the chelation of metallothionein-bound cadmium, leading to its excretion, predominantly via the fecal route. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of MDCG and its analogs as effective treatments for cadmium toxicity. Further research is warranted to fully elucidate the transport mechanisms of the MDCG-cadmium complex and to translate these promising preclinical findings into clinical applications.

References

- 1. Sodium N-methyl-D-glucamine dithiocarbamate and cadmium intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of diethyldithiocarbamate and selected analogs on cadmium metabolism following chronic cadmium ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective removal of cadmium from aged hepatic and renal deposits: N-substituted talooctamine dithiocarbamates as cadmium mobilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activity of Dithiocarbamate Chelating Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiocarbamates (DTCs) are a versatile class of sulfur-containing compounds renowned for their potent metal-chelating properties. This characteristic underpins a broad spectrum of biological activities, positioning them as compelling candidates for therapeutic development. This technical guide provides a comprehensive overview of the biological activities of dithiocarbamate (B8719985) chelating agents, with a focus on their mechanisms of action, therapeutic applications, and the experimental methodologies used to elucidate their effects. We delve into their roles as enzyme inhibitors, modulators of critical signaling pathways such as NF-κB and EGFR/AKT, and their dual capacity as both pro-oxidant and antioxidant agents. Quantitative data on their efficacy are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological interplay of these compounds.

Introduction

Dithiocarbamates are organosulfur compounds characterized by the presence of a dithiocarbamate functional group (-SCSNR₂). Their chemical structure allows for the effective chelation of various metal ions, a property that is central to their diverse biological effects.[1][2] The formation of stable complexes with metals such as copper, zinc, and gold can dramatically alter the biological activity of both the dithiocarbamate and the metal ion.[3][4] This has led to their investigation in a wide array of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[5][6] This guide aims to provide a detailed technical resource on the biological activities of dithiocarbamate chelating agents for researchers and professionals in the field of drug discovery and development.

Mechanisms of Action

The biological activities of dithiocarbamates are multifaceted and often interconnected. The primary mechanisms include enzyme inhibition, modulation of signaling pathways, and alteration of cellular redox balance.

Enzyme Inhibition

Dithiocarbamates are known to inhibit a variety of enzymes, often through their metal-chelating properties or by interacting with critical cysteine residues in the enzyme's active site.

-

Proteasome Inhibition: Dithiocarbamate-metal complexes, particularly with copper, are potent inhibitors of the 26S proteasome, a key regulator of protein degradation in cells.[7] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.[8] The chymotrypsin-like activity of the proteasome is a primary target for these compounds.[7]

-

Carbonic Anhydrase Inhibition: Dithiocarbamates have been shown to be effective inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[9] By chelating the zinc ion in the active site, dithiocarbamates can disrupt the enzyme's function, an activity that is being explored for the treatment of glaucoma and certain cancers.[9]

Modulation of Signaling Pathways

Dithiocarbamates can significantly impact cellular signaling, particularly pathways that are critical for cell survival, proliferation, and inflammation.

-

NF-κB Signaling Pathway: Pyrrolidine dithiocarbamate (PDTC) is a well-characterized inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] It prevents the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and anti-apoptotic genes.[1][3]

-

EGFR/AKT Signaling Pathway: Certain dithiocarbamate derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR)/AKT signaling pathway.[5] They achieve this by reducing the phosphorylation of both EGFR and its downstream effector AKT, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[5][11]

Pro-oxidant and Antioxidant Effects

Dithiocarbamates exhibit a dual role in modulating cellular redox status, acting as either antioxidants or pro-oxidants depending on the cellular context and the presence of metal ions.

-

Antioxidant Activity: Dithiocarbamates can act as radical scavengers and can increase the levels of endogenous antioxidants like glutathione (B108866) (GSH), thereby protecting cells from oxidative stress.[12]

-

Pro-oxidant Activity: In the presence of metal ions like copper, dithiocarbamates can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This pro-oxidant mechanism is a key contributor to their anticancer activity.[4]

Quantitative Data on Biological Activity

The following tables summarize the in vitro efficacy of various dithiocarbamate derivatives against different biological targets.

Table 1: Anticancer Activity of Dithiocarbamate Derivatives

| Compound/Complex | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Cu(PDTC)₂ | BE(2)C | Neuroblastoma | 8.0 | [6] |

| Disulfiram-Copper | OECM-1 | Oral Cancer | ~0.1-1 | [4] |

| Disulfiram | KYSE-30 | Esophageal Cancer | 68.0 | [13] |

| Pyrrolidine Dithiocarbamate | NCI-H196 | Small-Cell Lung Cancer | 0.3 | [8] |

| Triphenyltin(IV) dithiocarbamates | Jurkat E6.1 | Leukemia | 0.67-0.94 | [14] |

| Diphenyltin(IV) dithiocarbamates | CCRF-CEM (CCL-119) | Leukemia | 0.16-0.19 | [15][16] |

| Dipyridylhydrazone dithiocarbamate | KYSE-150 | Esophageal Cancer | ~1.0 | [17] |

| Dipyridylhydrazone dithiocarbamate | KYSE-450 | Esophageal Cancer | ~2.5 | [17] |

| Organotin(IV) diallyldithiocarbamate | HT-29 | Colon Adenocarcinoma | 0.39 | [18] |

Table 2: Carbonic Anhydrase Inhibition by Dithiocarbamates

| Dithiocarbamate Derivative | CA Isoform | Inhibition Constant (Kᵢ) (nM) | Reference(s) |

| Morpholine-DTC | hCA I | 0.88 | [6] |

| Morpholine-DTC | hCA II | 0.95 | [6] |

| Morpholine-DTC | hCA IX | 6.2 | [6] |

| Morpholine-DTC | hCA XII | 3.4 | [6] |

| Piperazine-bis-DTC | hCA II | 0.92 | [6] |

| Piperazine-bis-DTC | hCA XII | 0.78 | [6] |

| Di-isobutyl-DTC | hCA XII | <1 | [6] |

| Various DTCs | NgCA | 83.7 - 827 | [8] |

Table 3: Antimicrobial and Antifungal Activity of Dithiocarbamates

| Compound/Complex | Microorganism | Activity Type | MIC (µg/mL) | Reference(s) | | :--- | :--- | :--- | :--- | | Gold(III)-dithiocarbamate complex | S. aureus (MRSA) | Antibacterial | 0.07–0.30 (µM) |[10] | | Gold(III)-dithiocarbamate complex | H. influenzae | Antibacterial | 0.61 (µM) |[10] | | N-methyl-N-phenyl dithiocarbamate-Indium complex | S. enterica | Antibacterial | 0.022 |[19] | | N-methyl-N-phenyl dithiocarbamate-Copper complex | L. monocytogenes | Antibacterial | 0.078 |[19] | | Dithiocarbamate derivatives | N. gonorrhoeae | Antibacterial | ≤ 8 |[8] | | Organoruthenium-dithiocarbamate complexes | Candida spp. | Antifungal | Low (10⁻⁶ to 10⁻⁸ mol mL⁻¹) |[20] | | Ethylenediamine mono-dithiocarbamate | A. niger, P. notatum, etc. | Antifungal | Higher than Miconazole |[21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of dithiocarbamate chelating agents.

Proteasome Inhibition Assay (In Vitro)

This protocol measures the inhibition of the chymotrypsin-like activity of purified 20S proteasome.

-

Reagents and Materials:

-

Purified rabbit 20S proteasome

-

Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin)

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5

-

Dithiocarbamate compound of interest dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 365 nm, Emission: 460 nm)

-

-

Procedure:

-

Prepare a stock solution of the dithiocarbamate compound in DMSO.

-

In a 96-well black microplate, add 35 ng of purified rabbit 20S proteasome to each well.

-

Add the dithiocarbamate compound at various concentrations to the wells. Include a DMSO vehicle control.

-

Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 20 µM in a total volume of 100 µL of assay buffer.

-

Incubate the plate at 37°C for 2 hours.

-

Measure the fluorescence of the hydrolyzed AMC product using a microplate reader.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.[22]

-

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway in response to a stimulus and its inhibition by dithiocarbamates.

-

Reagents and Materials:

-

HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

NF-κB activator (e.g., TNF-α)

-

Dithiocarbamate compound of interest

-

Luciferase Assay System (e.g., Promega)

-

96-well white microplate

-

Luminometer

-

-

Procedure:

-

Seed the NF-κB reporter cells in a 96-well white microplate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the dithiocarbamate compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.

-

Lyse the cells according to the luciferase assay system manufacturer's protocol.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the percentage of inhibition of NF-κB activation.[23][24][25]

-

Western Blot Analysis of EGFR/AKT Signaling

This protocol is used to assess the phosphorylation status of key proteins in the EGFR/AKT pathway.

-

Reagents and Materials:

-

Cancer cell line (e.g., KYSE-150, KYSE-450)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-EGFR, anti-phospho-EGFR, anti-AKT, anti-phospho-AKT, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Treat the cells with the dithiocarbamate compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities.[5][26]

-

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide.

-

Reagents and Materials:

-

Cell line of interest

-

MitoSOX Red reagent

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with the dithiocarbamate compound for the desired time. Include positive and negative controls.

-

Incubate the cells with 2.5-5 µM MitoSOX Red in culture medium for 10-30 minutes at 37°C, protected from light.

-

Wash the cells twice with warm PBS.

-

Analyze the cells immediately by fluorescence microscopy or flow cytometry (Excitation: ~510 nm, Emission: ~580 nm).

-

Quantify the fluorescence intensity to determine the level of mitochondrial ROS.[1][4]

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Dithiocarbamate Inhibition of the NF-κB Signaling Pathway.

Caption: Dithiocarbamate Inhibition of the EGFR/AKT Signaling Pathway.

Caption: Workflow for In Vitro Proteasome Inhibition Assay.

Conclusion and Future Directions